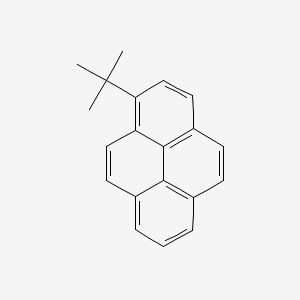

1-Tert-butylpyrene

Overview

Description

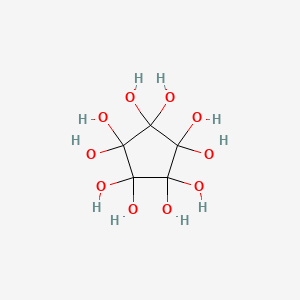

1-Tert-butylpyrene is a derivative of pyrene, a renowned aromatic hydrocarbon . Pyrene and its derivatives captivate researchers due to their versatile properties and potential applications across various scientific domains . Among its derivatives, bromopyrenes stand out for their significance in synthetic chemistry, materials science, and environmental studies .

Synthesis Analysis

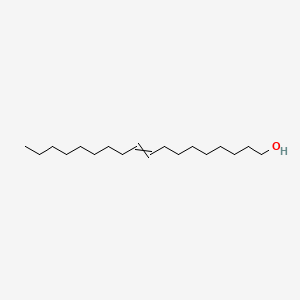

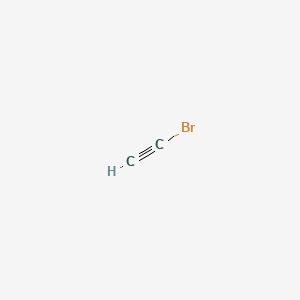

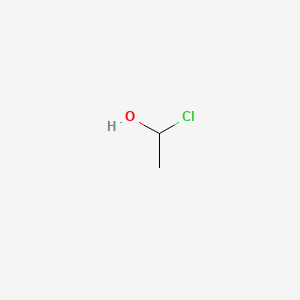

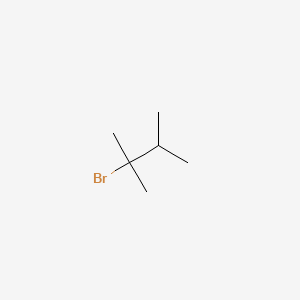

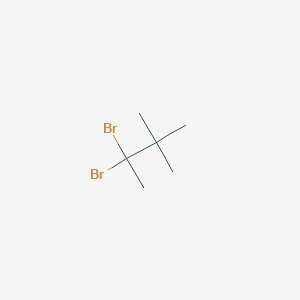

The synthesis of this compound involves bromination reactions. For instance, 1-bromo-7-tert-butylpyrene can be obtained by employing Br2 in CH2Cl2 solvent, which resulted in yields ranging from 72% to 88% across temperatures ranging from −78 °C to room temperature .

Molecular Structure Analysis

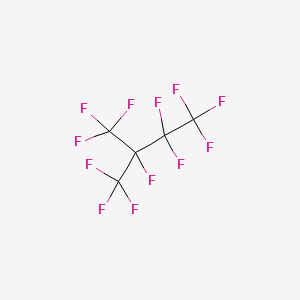

The molecular structure of this compound is similar to that of pyrene, with the addition of a tert-butyl group. The distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .

Chemical Reactions Analysis

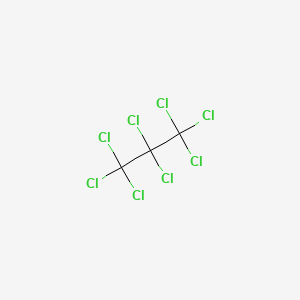

The bromination mechanism of 2-tert-butylpyrene (1), which regioselectively affords mono, di, tri, and tetra-bromopyrenes, has been probed by theoretical calculation and detailed experimental methods . The bromine atom may be directed to the K-region (positions 5 and 9) instead of the more reactive positions 6 and 8 position in the presence of iron powder .

Scientific Research Applications

Scientific Research Applications of 1-Tert-butylpyrene

Catalytic Processes and Functional Derivatives

- Feng et al. (2015) explored the bromination of 2-tert-butylpyrene, leading to various bromopyrenes. This research highlights the potential of this compound in catalytic processes, particularly in the presence of iron powder to enhance regioselectivity. The study contributes to the understanding of substitution reactions in pyrene derivatives (Feng et al., 2015).

Photophysical Properties

- Yamato et al. (2013) synthesized butterfly-shaped 1,3,5,9-tetraarylpyrenes with a 7-tert-butyl group. These compounds exhibit high fluorescence and stability, demonstrating the application of this compound in developing blue-emitting monomers for optoelectronics (Yamato et al., 2013).

Sensors and Detection Applications

- Kowser et al. (2017) developed a dual fluorescent chemosensor based on 7-tert-butylpyrene-1-azine-salicylaldehyde, demonstrating its potential in detecting Zn2+ ions. This underscores the role of this compound derivatives in creating sensors for specific ions (Kowser et al., 2017).

Organic Optoelectronic Applications

- El-Assaad et al. (2020) reported a green oxidation method for 2,7-di-tert-butylpyrene, yielding compounds for organic optoelectronic applications. This research signifies the importance of environmentally friendly approaches in synthesizing key building blocks for optoelectronics from this compound derivatives (El-Assaad et al., 2020).

- Applications**

- De Silva et al. (2021) synthesized novel organic heterocyclic compounds using 7-tert-butylpyrene for potential use as blue OLED emitters. Their research demonstrates the application of this compound derivatives in developing advanced materials for OLED technology (De Silva et al., 2021).

- Dielectric Properties in Polymer Science

- Abdel-Razik et al. (2011) investigated the dielectric properties of polymers derived from 2,7-di-tert-butylpyrene. This research showcases the significance of this compound in the field of polymer science, particularly in understanding the dielectric behavior of novel polymers (Abdel-Razik et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the research of 1-Tert-butylpyrene involve advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .

Properties

IUPAC Name |

1-tert-butylpyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-20(2,3)17-12-10-15-8-7-13-5-4-6-14-9-11-16(17)19(15)18(13)14/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQPEGHHZLRXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208216 | |

| Record name | Pyrene, 1-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59527-71-8 | |

| Record name | Pyrene, 1-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059527718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 1-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene](/img/structure/B3344094.png)

![(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate](/img/structure/B3344112.png)